molecular formula C18H23N3O7 B1656907 [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate CAS No. 5477-37-2

[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate

Cat. No.: B1656907
CAS No.: 5477-37-2
M. Wt: 393.4 g/mol
InChI Key: CDBHLWQTYFMOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxycarbonyl group, a piperidine ring, and a nitrobenzoate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of [2-(Ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

5477-37-2

Molecular Formula

C18H23N3O7

Molecular Weight

393.4 g/mol

IUPAC Name

[2-(ethoxycarbonylamino)-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate

InChI

InChI=1S/C18H23N3O7/c1-3-27-18(24)19-16(22)11-28-17(23)13-6-7-14(15(9-13)21(25)26)20-8-4-5-12(2)10-20/h6-7,9,12H,3-5,8,10-11H2,1-2H3,(H,19,22,24)

InChI Key

CDBHLWQTYFMOCB-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)NC(=O)COC(=O)C1=CC(=C(C=C1)N2CCCC(C2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.